[3-(Pyridin-4-yl)phenyl]boronic acid chemical properties
[3-(Pyridin-4-yl)phenyl]boronic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of [3-(Pyridin-4-yl)phenyl]boronic acid
Abstract: [3-(Pyridin-4-yl)phenyl]boronic acid has emerged as a pivotal building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its unique bifunctional structure, combining a reactive boronic acid moiety with a versatile pyridyl group, makes it an indispensable tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
[3-(Pyridin-4-yl)phenyl]boronic acid belongs to the class of organoboron compounds, which are renowned for their stability, low toxicity, and versatile reactivity.[1] The presence of the pyridine ring, an electron-deficient heterocycle, combined with the phenylboronic acid group, creates a molecule with unique electronic and structural characteristics. This combination is highly sought after in medicinal chemistry for introducing pyridine motifs into drug candidates to enhance biological activity or modulate pharmacokinetic profiles.[2] In materials science, this structure is leveraged to build conjugated organic systems for applications in organic light-emitting diodes (OLEDs) and photovoltaics.[3] This guide serves as a technical resource for harnessing the full potential of this valuable synthetic intermediate.
Physicochemical and Spectroscopic Properties
The fundamental properties of a reagent dictate its handling, storage, and application. [3-(Pyridin-4-yl)phenyl]boronic acid is a solid at room temperature and, like many boronic acids, requires specific storage conditions to maintain its integrity.
Core Properties
Quantitative data for [3-(Pyridin-4-yl)phenyl]boronic acid are summarized below. This information is critical for accurate measurement and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 337536-25-1 | [4] |
| Molecular Formula | C₁₁H₁₀BNO₂ | [4] |
| Molecular Weight | 199.01 g/mol | [4] |
| Appearance | Solid (Typically off-white to beige powder) | General knowledge |
| Storage | Sealed in a dry environment, Room Temperature | [5] |
| SMILES | B(C1=CC(=CC=C1)C2=CC=NC=C2)(O)O | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this exact molecule are not publicly available, the expected characteristics can be inferred from its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum would exhibit distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on both the phenyl and pyridyl rings. The two protons of the boronic acid group (-B(OH)₂) would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
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¹³C NMR: The carbon spectrum would show characteristic signals for the sp²-hybridized carbons of the aromatic rings. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation.[6]
-
¹¹B NMR: ¹¹B NMR spectroscopy is a powerful tool for characterizing boronic acids.[7][8] The sp²-hybridized boron atom in the trigonal planar boronic acid would typically show a broad signal around δ 28-30 ppm.[6] Upon reaction or change in pH, this chemical shift provides valuable information about the coordination state of the boron atom.[7]
Synthesis of [3-(Pyridin-4-yl)phenyl]boronic acid
The synthesis of arylboronic acids is a well-established field in organic chemistry.[1] The most common methods involve the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a borate ester, followed by acidic workup.
Retrosynthetic Analysis and Strategy
The logical disconnection for [3-(Pyridin-4-yl)phenyl]boronic acid involves breaking the carbon-boron bond. This leads to a synthetic strategy starting from a halogenated precursor, such as 4-(3-bromophenyl)pyridine. The organometallic species generated from this precursor is then trapped with an electrophilic boron source.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
This protocol is adapted from established procedures for preparing similar pyridylphenylboronic acids.[9][10] The causality for using low temperatures (-78 °C) is to prevent side reactions of the highly reactive organolithium intermediate, such as reaction with the solvent or other electrophilic sites.
Materials:
-
4-(3-Bromophenyl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(3-bromophenyl)pyridine (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature. The lithium-halogen exchange is typically much faster than the reaction between n-BuLi and the borate ester, which is a key principle of this "in-situ quench" method.[10]
-
Borylation: To the newly formed organolithium species, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains at -78 °C. Allow the reaction to stir for an additional 2 hours at -78 °C before gradually warming to room temperature overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Acidification: Acidify the mixture to a pH of approximately 6-7 with 1 M HCl. This step hydrolyzes the borate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization or silica gel column chromatography to afford pure [3-(Pyridin-4-yl)phenyl]boronic acid.
Chemical Reactivity and Applications
The utility of [3-(Pyridin-4-yl)phenyl]boronic acid stems from its role as a key partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[11] This reaction is widely used to synthesize biaryls, which are common motifs in pharmaceuticals and functional materials.[12]
Mechanism: The reaction proceeds via a catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming a more nucleophilic "ate" complex of the boronic acid, facilitating this step.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery
Boronic acids are integral to drug discovery, a fact highlighted by the FDA approval of drugs like Bortezomib, a boronic acid-containing proteasome inhibitor.[1] [3-(Pyridin-4-yl)phenyl]boronic acid serves as a precursor to complex molecules that are screened for biological activity. The pyridylphenyl scaffold is present in numerous kinase inhibitors and other therapeutic agents. The ability to use this building block in Suzuki reactions allows for the rapid generation of diverse libraries of compounds for high-throughput screening.[13][14]
Applications in Materials Science
In materials science, the construction of conjugated polymers and organic molecules with specific electronic properties is paramount.[3] The Suzuki coupling, using reagents like [3-(Pyridin-4-yl)phenyl]boronic acid, is a primary method for creating these materials. The pyridine nitrogen can be used to tune the electron-accepting properties of the material or to coordinate with metal centers, creating functional metal-organic frameworks (MOFs) or emissive materials for OLEDs.[3]
Safety, Handling, and Storage
As with all chemical reagents, proper handling of [3-(Pyridin-4-yl)phenyl]boronic acid is essential for laboratory safety. The information presented here is based on safety data sheets for analogous boronic acid compounds.
-
Hazard Identification: Phenylboronic acid and its derivatives are generally classified as harmful if swallowed and can cause skin and serious eye irritation.[15][16][17] They may also cause respiratory irritation.[18]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust.[15]
-
Storage: Store in a tightly closed container in a cool, dry place.[5] Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides), so protection from moisture is important for maintaining purity and reactivity.[10]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[16][17]
-
Inhalation: Move person into fresh air.
-
Conclusion
[3-(Pyridin-4-yl)phenyl]boronic acid is a high-value synthetic intermediate with significant applications in both pharmaceutical and materials research. Its robust reactivity in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for constructing complex biaryl systems. Understanding its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, empowers researchers to effectively utilize this versatile building block in the pursuit of novel drugs and advanced materials.
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